Tert-butyl 4-bromo-2-isopropylbenzoate

Description

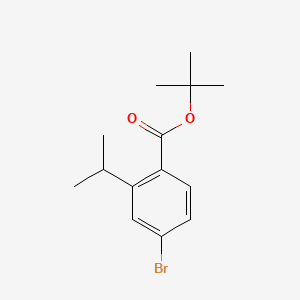

Tert-butyl 4-bromo-2-isopropylbenzoate is a benzoate ester derivative featuring a tert-butyl ester group, a bromine substituent at the para position, and an isopropyl group at the ortho position on the aromatic ring. The isopropyl substituent introduces additional steric hindrance and lipophilicity, which may affect solubility and reactivity compared to halogenated analogs .

Properties

Molecular Formula |

C14H19BrO2 |

|---|---|

Molecular Weight |

299.20 g/mol |

IUPAC Name |

tert-butyl 4-bromo-2-propan-2-ylbenzoate |

InChI |

InChI=1S/C14H19BrO2/c1-9(2)12-8-10(15)6-7-11(12)13(16)17-14(3,4)5/h6-9H,1-5H3 |

InChI Key |

UEOMOFXAHBKKKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-bromo-2-isopropylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2-isopropylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-isopropylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium cyanide, typically in polar solvents like ethanol or water.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in non-polar solvents.

Major Products Formed

Substitution Reactions: Products include 4-hydroxy-2-isopropylbenzoate or 4-cyano-2-isopropylbenzoate.

Elimination Reactions: Products include alkenes such as 2-isopropyl-4-tert-butylstyrene.

Scientific Research Applications

Tert-butyl 4-bromo-2-isopropylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-isopropylbenzoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new bonds and products. In elimination reactions, the compound undergoes deprotonation, resulting in the formation of alkenes .

Comparison with Similar Compounds

Steric and Electronic Effects

- The tert-butyl ester group further enhances steric protection of the carbonyl, reducing hydrolysis rates .

- Ethyl 5-bromo-2-fluorobenzoate : The smaller ethyl ester and fluorine substituent result in lower steric hindrance, favoring faster reaction kinetics in cross-coupling reactions. Fluorine’s electron-withdrawing effect activates the bromine for displacement .

Solubility and Lipophilicity

- Difluorinated analogs (e.g., tert-butyl 4-bromo-2,6-difluorobenzoate) exhibit higher polarity due to electronegative fluorine atoms, enhancing solubility in polar aprotic solvents like DMF or acetonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.